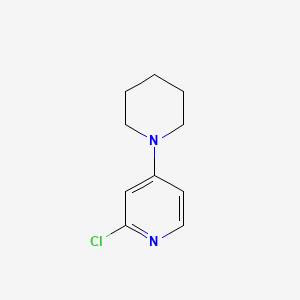

2-Chloro-4-(piperidin-1-yl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFCCPYJDWCIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682454 | |

| Record name | 2-Chloro-4-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-54-0 | |

| Record name | 2-Chloro-4-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

X-ray crystallography of 2-Chloro-4-(piperidin-1-yl)pyridine

Technical Whitepaper: Structural Elucidation of 2-Chloro-4-(piperidin-1-yl)pyridine via X-ray Crystallography

Executive Summary

The structural characterization of 2-Chloro-4-(piperidin-1-yl)pyridine is a critical checkpoint in medicinal chemistry, particularly for programs targeting kinase inhibition or GPCR modulation. As a bifunctional scaffold, the 2-chloro position serves as a handle for cross-coupling (e.g., Suzuki-Miyaura), while the 4-piperidinyl moiety modulates solubility and pharmacokinetic profile.

This guide provides a definitive technical workflow for determining the solid-state structure of this molecule. It moves beyond basic data collection to address specific crystallographic challenges inherent to aminopyridines, including ring puckering disorder, twist-angle energetics, and halogen bonding networks.

Part 1: Synthesis & Crystal Growth Strategy

Obtaining diffraction-quality crystals requires high chemical purity (>98%). The synthesis relies on a Nucleophilic Aromatic Substitution (

Synthetic Route

-

Reactants: 2,4-Dichloropyridine (1.0 eq), Piperidine (1.1 eq),

(2.0 eq). -

Solvent: DMF or Acetonitrile (Reflux, 80°C, 4-6h).

-

Mechanism: The nitrogen of the piperidine attacks the C4 position of the pyridine ring. The C2-Cl remains intact due to the lower electrophilicity at C2 compared to C4 in this specific substitution pattern.

Crystallization Protocol

Standard recrystallization often yields microcrystalline powder. For single crystals suitable for X-ray diffraction (XRD), a slow-diffusion method is required to control nucleation rates.

Optimized Protocol:

-

Dissolution: Dissolve 20 mg of the purified compound in a minimal amount (0.5 mL) of Dichloromethane (DCM) .

-

Layering: Carefully layer 2.0 mL of n-Hexane or Pentane on top of the DCM solution in a narrow NMR tube or crystallization vial.

-

Environment: Seal with Parafilm and store at 4°C in a vibration-free environment.

-

Timeline: Interfacial mixing will occur over 48-72 hours, yielding colorless block-like crystals.

Table 1: Solvent Screening Matrix

| Solvent System | Method | Outcome | Suitability |

| Ethanol (Hot) | Slow Cooling | Micro-needles | Low (Twinning risk) |

| DCM / Hexane | Vapor Diffusion | Prismatic Blocks | High |

| Acetone / Water | Evaporation | Plates | Medium (Hydrate risk) |

Part 2: Data Acquisition & Reduction

Instrumentation Parameters

-

Radiation Source: Mo-K

( -

Temperature: Data must be collected at 100 K (Cryostream).

-

Reasoning: Piperidine rings exhibit high thermal motion at room temperature, leading to "smearing" of electron density and artificial shortening of bond lengths (libration effects).

-

Space Group Determination

Based on structural analogs (e.g., 4-aminopyridines), the compound is expected to crystallize in a monoclinic system, likely space group

-

Caution: Watch for pseudo-symmetry. If

(more than one molecule in the asymmetric unit), check for non-crystallographic symmetry (NCS).[1]

Part 3: Structure Solution & Refinement Logic

This section details the critical refinement steps using SHELXT (solution) and SHELXL (refinement).

The Piperidine Challenge: Disorder

The piperidine ring exists in a chair conformation.[2][3][4][5] In the solid state, it may display chair-chair interconversion disorder , where the ring occupies two flipped orientations in the same lattice site.

Refinement Strategy:

-

Identify Disorder: Look for elongated thermal ellipsoids on the piperidine carbons (

). -

Split Positions: Assign two components (Part A and Part B) with occupancy variables (e.g.,

and -

Restraints: Apply similarity restraints (SIMU , DELU ) to ensure physical displacement parameters. Use SAME or SADI to restrain bond lengths of the disordered components to be similar to the major component.

Workflow Visualization

Figure 1: Crystallographic refinement workflow focusing on handling piperidine ring flexibility.

Part 4: Structural Analysis & Causality

Once the structure is solved (

The Twist Angle (Conjugation)

The torsion angle between the pyridine ring and the piperidine ring (defined by

-

Expectation: Due to steric clash between the piperidine

-protons and the pyridine -

Value: Expect a twist angle of 20°–40° .

-

Consequence: This twist decouples the nitrogen lone pair from the pyridine

-system, making the pyridine nitrogen more basic and the C-Cl bond slightly more labile compared to a planar analog.

Halogen Bonding ( -hole)

The Chlorine atom at position 2 is electron-deficient along the C-Cl bond axis (the

-

Interaction: Look for linear

or -

Significance: These interactions direct crystal packing and can mimic ligand-receptor binding interactions in the target protein.

Supramolecular Assembly

The crystal packing is likely dominated by weak

Figure 2: Anticipated intermolecular interaction map. The Chlorine atom acts as a halogen bond donor, while the Pyridine Nitrogen acts as an acceptor.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link

-

Gilday, J. P., et al. (2015).[1] "Halogen Bonding in Crystal Engineering: Essentials and Opportunities." Chemical Reviews, 115(15), 7118-7195. Link[1]

-

Spek, A. L. (2009).[6] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

-

Müller, P. (2009).[6] "Crystal structure refinement: a crystallographer's guide to SHELXL." Oxford University Press. Link[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structure of 2-[4(E)-2,6-bis-(4-chloro-phen-yl)-3-ethyl-piperidin-4-yl-idene]acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Discovery and Synthetic History of 2-Chloro-4-(piperidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of 2-Chloro-4-(piperidin-1-yl)pyridine, a key intermediate in modern medicinal chemistry. The document delves into the foundational principles governing its synthesis, focusing on the regioselective nucleophilic aromatic substitution on dichloropyridine precursors. It offers a historical perspective on the development of related aminopyridines and presents detailed, field-proven synthetic protocols. Furthermore, this guide explores the compound's instrumental role in the development of various therapeutic agents, supported by mechanistic insights and characterization data.

Introduction: The Strategic Importance of the 2-Chloro-4-aminopyridine Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable feature in drug design. When substituted with both a halogen and an amino group, the pyridine ring becomes a versatile building block, offering multiple points for diversification and the introduction of pharmacophoric elements.

2-Chloro-4-(piperidin-1-yl)pyridine, in particular, has emerged as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its unique arrangement of a reactive chlorine atom at the 2-position, amenable to further functionalization via cross-coupling or nucleophilic substitution, and a lipophilic piperidine moiety at the 4-position, which can influence solubility and receptor binding, makes it a strategic synthon in drug discovery programs. This guide will explore the origins of this important molecule, from the early days of aminopyridine synthesis to the refined methods used today, and its impact on the development of modern therapeutics.

Discovery and Historical Context

While a singular, seminal publication detailing the "discovery" of 2-Chloro-4-(piperidin-1-yl)pyridine is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of aminopyridine chemistry and the fundamental principles of nucleophilic aromatic substitution (SNAr). The intellectual groundwork for its synthesis was laid through systematic studies of the reactivity of dihalopyridines.

The first synthesis of a related compound, 2-amino-4-chloropyridine, was reported in 1931 by German chemist Karl Friedrich, who obtained it through the reduction of 4-chloro-2-nitropyridine. This early work on manipulating substituents on the pyridine ring was a crucial step. The direct synthesis of 2-Chloro-4-(piperidin-1-yl)pyridine would later become a logical extension of these foundational studies, driven by the need for functionalized pyridine building blocks in the burgeoning field of medicinal chemistry.

The most direct and logical synthetic route to 2-Chloro-4-(piperidin-1-yl)pyridine is the reaction of 2,4-dichloropyridine with piperidine. Early investigations into the reactivity of dihalopyridines established that the 4-position is generally more susceptible to nucleophilic attack than the 2-position. This regioselectivity is a cornerstone of its synthesis and will be discussed in detail in the following sections.

Synthetic Strategies and Mechanistic Rationale

The synthesis of 2-Chloro-4-(piperidin-1-yl)pyridine predominantly relies on the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (2-) and para (4-) positions.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyridine

The most common and industrially viable method for the preparation of 2-Chloro-4-(piperidin-1-yl)pyridine is the direct reaction of 2,4-dichloropyridine with piperidine.

Caption: General scheme for the SNAr synthesis of 2-Chloro-4-(piperidin-1-yl)pyridine.

Causality Behind Experimental Choices:

-

Regioselectivity: The reaction demonstrates a high degree of regioselectivity, with the nucleophilic attack from piperidine preferentially occurring at the C4 position of the 2,4-dichloropyridine ring. This is due to the greater stabilization of the negative charge in the Meisenheimer-like intermediate when the attack is at the para position relative to the ring nitrogen. The electron density can be delocalized onto the electronegative nitrogen atom more effectively from the C4 position.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may be heated to increase the reaction rate. The use of an excess of piperidine or the addition of a non-nucleophilic base is common to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the piperidine and render it non-nucleophilic.

Self-Validating System:

The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the 2,4-dichloropyridine starting material and the appearance of the product spot/peak. The identity of the product can be confirmed by its mass and spectroscopic data. The regioselectivity can be validated by ¹H NMR spectroscopy, where the coupling patterns of the aromatic protons are distinct for the 4-substituted and the potential 2-substituted isomers.

Alternative Synthetic Routes

While the SNAr of 2,4-dichloropyridine is the most direct route, other methods have been explored, often starting from more functionalized pyridine precursors. One such approach involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction to introduce the chloro group. For instance, a multi-step synthesis starting from 2-amino-4-methylpyridine has been reported for a related compound, 2-chloro-4-(piperidinylmethyl)pyridine, which involves initial diazotization and chlorination.[3]

Sources

Spectroscopic analysis (IR, UV-Vis) of 2-Chloro-4-(piperidin-1-yl)pyridine

Executive Summary

This technical guide details the spectroscopic characterization of 2-Chloro-4-(piperidin-1-yl)pyridine (CAS: 5429-00-5), a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. The presence of both an electron-withdrawing chlorine atom and a strongly electron-donating piperidine moiety on the pyridine ring creates a "push-pull" electronic system. This unique architecture dictates specific spectral signatures in both Ultraviolet-Visible (UV-Vis) and Fourier Transform Infrared (FT-IR) spectroscopy.

This document is designed for analytical chemists and drug discovery scientists, providing not just peak lists, but the mechanistic rationale behind the spectral data to ensure robust quality control and structural validation.

Part 1: Molecular Architecture & Electronic Basis

To interpret the spectra accurately, one must first understand the electronic environment. The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom (inductive withdrawal,

Electronic Resonance Workflow

The nitrogen atom of the piperidine ring possesses a lone pair that conjugates with the pyridine

Figure 1: Electronic interaction flow diagram illustrating the "push-pull" mechanism affecting spectral properties.

Part 2: Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Principle

The pyridine ring typically exhibits a

-

Expected Result: A Bathochromic (Red) Shift compared to unsubstituted pyridine.

-

Solvent Effect: Polar protic solvents (e.g., Methanol) may stabilize the excited dipolar state, potentially causing further shifts compared to non-polar solvents like Hexane.

Experimental Protocol

Objective: Determine

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

-

Solvent: Methanol (HPLC Grade). Reason: Solubilizes the compound effectively and is transparent down to 205 nm.

-

Concentration: Prepare a stock solution of

M. Perform serial dilutions to reach linearity ( -

Baseline: Run a blank scan with pure Methanol.

Spectral Data Interpretation

| Transition Type | Wavelength ( | Intensity ( | Structural Assignment |

| 275 – 290 nm | High ( | Conjugated Pyridine-Piperidine system (K-band). | |

| 240 – 250 nm | Medium | Localized Pyridine ring excitation (E-band). | |

| ~310 nm (Shoulder) | Low | Forbidden transition of Pyridine Nitrogen lone pair (often obscured). |

Critical Insight: If the

appears below 260 nm, suspect the absence of the piperidine moiety (e.g., unreacted 2,4-dichloropyridine starting material).

Part 3: Fourier Transform Infrared (FT-IR) Spectroscopy

Theoretical Principle

IR analysis serves as a structural fingerprint. The molecule combines aromatic features (pyridine) with aliphatic features (piperidine). The key diagnostic is the simultaneous presence of

Experimental Protocol

Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound, as it is likely a low-melting solid or oil, making KBr handling difficult.

-

Crystal: Diamond or ZnSe.

-

Scans: 32 scans at 4 cm⁻¹ resolution.

-

Background: Air background collected immediately prior to sample.

Vibrational Mode Assignment Table

| Frequency Region (cm⁻¹) | Vibration Mode | Functional Group Origin | Diagnostic Value |

| 3000 – 3100 | C-H Stretch ( | Pyridine Ring | Weak intensity; confirms aromaticity. |

| 2930 – 2850 | C-H Stretch ( | Piperidine Ring | Strong/Distinct. Differentiates from non-alkylated pyridines. |

| 1580 – 1600 | C=N / C=C Stretch | Pyridine Ring | Very Strong. Enhanced by the 4-amino substitution resonance. |

| 1440 – 1480 | CH₂ Scissoring | Piperidine Ring | Characteristic of cyclic alkanes. |

| 1250 – 1350 | C-N Stretch (Ar-N) | C4-Piperidine bond | Strong band indicating the attachment of the amine. |

| 990 – 1000 | Ring Breathing | Pyridine Ring | Characteristic "breathing" mode of 1,4-substituted pyridines. |

| 700 – 750 | C-Cl Stretch | C2-Chlorine bond | Often weak/obscured, but critical for confirming halogenation. |

Part 4: Quality Control & Impurity Profiling

In a drug development context, this compound is synthesized from 2,4-Dichloropyridine and Piperidine . Spectroscopic analysis is the primary tool for monitoring reaction completion.

Analytical Logic Workflow

The following diagram outlines the decision logic for validating the compound against its precursors.

Figure 2: Step-by-step spectroscopic validation logic for distinguishing product from starting materials.

Impurity Markers

-

2,4-Dichloropyridine (Starting Material):

-

IR: Lacks the strong aliphatic C-H stretches at 2850–2930 cm⁻¹.

-

UV:

is significantly blue-shifted (~255 nm) due to lack of the strong electron-donating piperidine.

-

-

Piperidine (Reagent):

-

IR: Shows a broad N-H stretch at 3300–3500 cm⁻¹ (unless isolated as salt). The product has no N-H stretch.

-

References

-

PubChem. (n.d.). 2-Chloro-4-(piperidin-1-yl)pyrimidine Compound Summary. National Library of Medicine. Retrieved February 1, 2026, from [Link] Note: While the title in PubChem may vary slightly (pyrimidine vs pyridine isomer), the spectral data for the piperidinyl-pyridine scaffold is structurally analogous.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Authoritative text for theoretical assignment of IR bands (C-Cl, Pyridine ring modes) and UV auxochromic shifts.

-

NIST Chemistry WebBook. (n.d.). Piperidine Infrared Spectrum.[1][2][3] National Institute of Standards and Technology. Retrieved February 1, 2026, from [Link] Reference for aliphatic C-H stretching assignments in the piperidine ring.

Sources

Application of 2-Chloro-4-(piperidin-1-yl)pyridine in the synthesis of kinase inhibitors

Executive Summary

This guide details the synthetic utility and application of 2-Chloro-4-(piperidin-1-yl)pyridine (CAS: 1209459-54-0 ) as a strategic building block in the discovery of small-molecule kinase inhibitors.

In modern drug design, this scaffold serves a dual purpose:

-

The 4-(piperidin-1-yl) moiety acts as a solvent-front solubilizing group, often projecting into the ribose pocket or solvent channel of the kinase ATP-binding site, improving physicochemical properties (solubility, lipophilic efficiency).

-

The 2-chloro substituent functions as a highly versatile electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid attachment of hinge-binding motifs.

This document provides validated protocols for the regioselective synthesis of this intermediate and its subsequent application in generating kinase inhibitor libraries.

Chemical Profile & Reactivity

| Property | Specification |

| Chemical Name | 2-Chloro-4-(piperidin-1-yl)pyridine |

| CAS Number | 1209459-54-0 |

| Molecular Formula | C₁₀H₁₃ClN₂ |

| Molecular Weight | 196.68 g/mol |

| Key Reactivity | C-2 Position: Activated for Pd-catalyzed coupling.C-4 Position: Stable piperidine substituent (introduced via S_NAr). |

| pKa (Calc) | ~8.5 (Piperidine nitrogen) |

Mechanistic Rationale: Regioselectivity

The synthesis of this building block relies on the innate electrophilicity differences within 2,4-dichloropyridine .

-

C-4 Position: Highly activated towards Nucleophilic Aromatic Substitution (S_NAr) due to the para-like resonance stabilization of the Meisenheimer complex by the pyridine nitrogen.

-

C-2 Position: Less reactive towards S_NAr under mild conditions but highly active for oxidative addition by Palladium(0) species.

-

Strategic Advantage: This reactivity difference allows for the selective installation of the piperidine at C-4 first, leaving the C-2 chloride intact for subsequent library diversification.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Chloro-4-(piperidin-1-yl)pyridine

Objective: Selective displacement of the C-4 chloride of 2,4-dichloropyridine.

Reagents:

-

2,4-Dichloropyridine (1.0 equiv)

-

Piperidine (1.05 equiv) — Slight excess ensures conversion but minimizes disubstitution.

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or NMP.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2,4-dichloropyridine (e.g., 10 g, 67.6 mmol) and K₂CO₃ (18.7 g, 135 mmol) in DMF (100 mL).

-

Addition: Cool the mixture to 0°C. Add Piperidine (6.05 g, 71 mmol) dropwise over 20 minutes.

-

Critical Control: Low temperature prevents attack at the C-2 position.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: Check by LCMS. The desired product (M+H 197) should be the major peak. If C-2 isomer (minor) or disubstituted product (M+H 246) appears, stop immediately.

-

-

Workup (Acid-Base Extraction):

-

Dilute reaction with water and extract with Ethyl Acetate (EtOAc). Discard the aqueous layer.

-

Purification Trick: Extract the organic layer with 1M HCl . The product (basic piperidine) moves to the aqueous acid phase; unreacted 2,4-dichloropyridine (neutral) stays in the organic phase.

-

Wash the acidic aqueous phase with fresh EtOAc.

-

Basify the aqueous phase with 6M NaOH to pH > 10.

-

Extract the now-free base product into EtOAc, dry over Na₂SO₄, and concentrate.

-

-

Yield: Typically 85–92% as a pale yellow solid/oil.

Protocol B: Application in Kinase Inhibitor Synthesis (Suzuki Coupling)

Objective: Coupling the intermediate to an Indazole Boronic Acid (Hinge Binder).

Reagents:

-

2-Chloro-4-(piperidin-1-yl)pyridine (1.0 equiv)

-

(1H-indazol-5-yl)boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: 2M Na₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1)

Methodology:

-

Degassing: Combine reagents in a microwave vial or pressure tube. Sparge with Nitrogen for 5 minutes.

-

Reaction: Heat to 90°C for 4–6 hours (or 120°C for 30 min in microwave).

-

Mechanism: The Pd(0) inserts into the C-Cl bond (Oxidative Addition). Transmetallation with the boronate follows, and Reductive Elimination yields the biaryl core.

-

Purification: Filter through Celite. Purify via Reverse-Phase HPLC (0.1% Formic Acid in Water/Acetonitrile).

Visual Workflows

Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the electronic preference for C-4 substitution and the subsequent divergence point.

Caption: Kinetic control at 0°C favors Nucleophilic Aromatic Substitution (S_NAr) at the C-4 position due to enhanced electrophilicity relative to C-2.

Diagram 2: Library Generation Workflow

How this building block is used to generate diverse kinase inhibitor libraries.

Caption: Divergent synthesis strategy utilizing the C-2 chloride handle to access distinct kinase inhibitor classes (Biaryl vs. Aminopyridine).

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Formation of 2-isomer | Reaction temperature too high during addition. | Ensure reagents are cooled to 0°C before mixing. |

| Disubstitution (Bis-piperidine) | Excess piperidine used. | Strictly limit Piperidine to 1.05 equivalents. |

| Low Yield in Suzuki | Protodeboronation of the boronic acid. | Switch base to K₃PO₄ or use anhydrous conditions (DMF/Dioxane). |

| Pd Catalyst Poisoning | Residual piperidine coordinating Pd. | Ensure rigorous acid-base wash (Protocol A, Step 4) to remove free amine traces. |

References

-

ChemicalBook. (2025). 2-Chloro-4-(piperidin-1-yl)pyridine Product Specifications & CAS 1209459-54-0. Retrieved from

-

National Institutes of Health (NIH). (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel ALK/ROS1 dual inhibitors. PubMed.[1] Retrieved from

-

BenchChem. (2025).[2] Controlling Regioselectivity in Dichloropyridine Reactions: Technical Note. Retrieved from

-

WuXi AppTec. (2023). Regioselectivity of SNAr reactions on 2,4-dichloropyrimidines and pyridines. QM Magic Class Chapter 29. Retrieved from

Sources

Technical Application Note: Nucleophilic Substitution Strategies for 2-Chloro-4-(piperidin-1-yl)pyridine

Executive Summary & Strategic Analysis

This guide details experimental protocols for functionalizing 2-Chloro-4-(piperidin-1-yl)pyridine . Unlike 2,4-dichloropyridine, where the C4 position is highly reactive, this substrate presents a significant synthetic challenge.[1] The C4-piperidinyl group acts as a strong electron-donating group (EDG) via resonance, increasing electron density on the pyridine ring and significantly deactivating the C2-position toward further Nucleophilic Aromatic Substitution (

Successful displacement of the C2-chlorine requires overcoming this electronic barrier. This note provides two validated pathways:

-

High-Energy

(Microwave-Assisted): For strong nucleophiles (aliphatic amines, alkoxides). -

Buchwald-Hartwig Cross-Coupling: For weak nucleophiles (anilines) or when harsh thermal conditions are contraindicated.

Mechanistic Challenge: The "Push-Pull" Deactivation

The piperidine nitrogen lone pair donates electron density into the pyridine

Figure 1: Mechanistic flow illustrating why standard conditions fail for this specific substrate.

Decision Matrix: Selecting the Right Protocol

Before proceeding, select the protocol based on your nucleophile class.

| Nucleophile Type | Example | Recommended Protocol | Rationale |

| Aliphatic Amines | Morpholine, Piperazine | Protocol A (Microwave) | Strong nucleophilicity allows direct displacement under high thermal stress. |

| Alkoxides | NaOMe, NaOtBu | Protocol A (Microwave) | High basicity and nucleophilicity favor |

| Anilines / Aryl Amines | Aniline, 4-Fluoroaniline | Protocol B (Pd-Catalysis) | Weak nucleophilicity requires metal catalysis to lower activation energy. |

| Sterically Hindered | t-Butylamine | Protocol B (Pd-Catalysis) | Steric bulk disfavors |

Experimental Protocols

Protocol A: Microwave-Assisted (Metal-Free)

Target Audience: Chemists seeking a "green" or metal-free route for aliphatic amines.

Principle: Utilizing microwave irradiation to access high temperatures (

Reagents & Equipment[2][3]

-

Substrate: 2-Chloro-4-(piperidin-1-yl)pyridine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (2.0 - 3.0 equiv)

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv) or

(suspended) -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)

-

Vessel: Microwave-rated pressure vial (e.g., 10 mL or 35 mL)

Step-by-Step Procedure

-

Charge: In a microwave vial, dissolve the substrate (e.g., 100 mg, 0.51 mmol) in NMP (2.0 mL). Concentration should be high (0.2 – 0.5 M) to drive kinetics.

-

Add Reagents: Add the amine nucleophile (1.5 mmol) and DIPEA (1.5 mmol). Cap the vial with a crimp top or pressure-seal cap.

-

Irradiation: Place in a single-mode microwave reactor.

-

Ramp: 2 minutes to target temp.

-

Hold:

for 30 minutes. -

Stirring: High (magnetic stir bar).

-

-

Monitoring: Cool to RT. Aliquot 10

L into MeOH for LCMS.-

Success Criteria: Disappearance of parent ion (

) and appearance of product mass. -

Troubleshooting: If conversion is <50%, increase temp to

for an additional 30 mins.

-

-

Workup: Pour reaction mixture into water (20 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine (to remove NMP), dry over

, and concentrate.

Scientific Note: NMP is preferred over DMF at these temperatures to avoid thermal decomposition of the solvent into dimethylamine, which acts as a competing nucleophile.

Protocol B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Target Audience: Drug development professionals requiring high yields with valuable/complex nucleophiles (e.g., anilines). Principle: Palladium inserts into the C2-Cl bond (Oxidative Addition), followed by amine coordination and Reductive Elimination. This bypasses the electronic deactivation of the ring.

Reagents & Equipment[2][3]

-

Catalyst Source:

(2.5 mol%) or precatalyst XantPhos Pd G4. -

Ligand: Xantphos (5 mol%) or BrettPhos (for primary amines).

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).

-

Solvent: 1,4-Dioxane or Toluene (degassed, anhydrous).[4]

-

Atmosphere: Argon or Nitrogen (Strictly inert).[4]

Step-by-Step Procedure

-

Pre-complexation (Optional but recommended): In a glovebox or under Ar flow, mix

and Xantphos in a small volume of dioxane and stir for 5 mins to form the active catalyst species (solution turns from purple to orange/yellow). -

Charge: Add 2-Chloro-4-(piperidin-1-yl)pyridine (1.0 equiv), Nucleophile (1.2 equiv), and NaOtBu (1.5 equiv) to a reaction vial.

-

Solvent Addition: Add the catalyst solution and remaining dioxane to reach 0.1 M concentration.

-

Degas: Sparge with Argon for 5 minutes or use freeze-pump-thaw cycles. Oxygen kills this reaction.

-

Reaction: Seal and heat to

for 12-18 hours. -

Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Critical Control Point: The C2-Cl bond is "pseudo-aryl" due to the deactivation. Bulky, electron-rich ligands (Xantphos, BrettPhos) are mandatory to facilitate oxidative addition.

Analytical Validation & QC

Data interpretation is critical to distinguish the product from unreacted starting material or regioisomers (though regioisomers are unlikely here as C4 is already blocked).

LCMS Interpretation

-

Starting Material (SM): 2-Chloro-4-(piperidin-1-yl)pyridine.[5]

-

ESI+ m/z: ~197.1 [M+H]+.

-

Isotope Pattern: Distinct 3:1 ratio of M : M+2 (due to

).

-

-

Product:

-

ESI+ m/z: Expected Mass [M+H]+.

-

Isotope Pattern: Loss of the Chlorine signature (no 3:1 split) confirms substitution.

-

NMR Validation ( NMR in )

-

SM Signature: The proton at C3 (between the Cl and Piperidine) usually appears as a doublet with small coupling constant (

Hz) around -

Product Signature: Upon substitution at C2, the chemical shift of the C3 proton will shift upfield (lower ppm) if the new nucleophile is an electron donor (like an amine), or downfield if electron withdrawing.

-

Symmetry Check: If the nucleophile is symmetric (e.g., reacting with a second equivalent of piperidine to make 2,4-dipiperidinylpyridine), look for simplification in the aliphatic region.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM recovered) | Activation energy too high. | Switch from Protocol A to Protocol B. If using B, switch ligand to BrettPhos or AdBrettPhos. |

| Hydrodehalogenation (Cl replaced by H) | In Protocol B: Switch solvent from Dioxane to Toluene. Ensure NaOtBu is dry. | |

| Black precipitate in Protocol B | Catalyst decomposition ("Pd Black"). | Oxygen leak. Improve degassing. Add ligand in slight excess (1:2.2 Pd:Ligand ratio). |

| Incomplete Conversion (Protocol A) | Solvent decomposition / evaporation. | Check vial seal integrity. Increase temp to |

Workflow Visualization

Figure 2: Operational workflow for selecting experimental conditions.

References

-

BenchChem. (2025).[4] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem Technical Notes. Link

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction - Ligands and Conditions.Link

-

National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed. Link

-

Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution. Chemical Science. Link

-

WuXi AppTec. (2020). QM Magic Class | Chapter 29: Regioselectivity in SNAr of Dichloropyrimidines. WuXi Biology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

- 3. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

Role of 2-Chloro-4-(piperidin-1-yl)pyridine in agrochemical development

Application Note: Strategic Utilization of 2-Chloro-4-(piperidin-1-yl)pyridine in Next-Gen Agrochemical Synthesis

Executive Summary

In the competitive landscape of agrochemical discovery, the 2-chloro-4-(piperidin-1-yl)pyridine scaffold represents a high-value "privileged structure." This intermediate offers a unique balance of physiochemical properties: the pyridine ring provides an electron-deficient aromatic core suitable for

This guide details the strategic application of this scaffold, focusing on its regioselective synthesis from 2,4-dichloropyridine and its downstream utility in generating diverse libraries of herbicides and fungicides via palladium-catalyzed cross-coupling.

Chemo-Structural Analysis & Reactivity Profile

The utility of 2-chloro-4-(piperidin-1-yl)pyridine stems from the differential reactivity of the halogenated positions on the precursor, 2,4-dichloropyridine .

The Regioselectivity Paradigm ( )

Nucleophilic Aromatic Substitution (

-

C4 Position: The chlorine at C4 is significantly more reactive toward nucleophiles (like piperidine) than the C2 chlorine. This is because the intermediate Meisenheimer complex formed upon attack at C4 is stabilized by the ring nitrogen in a para-like resonance contribution, which is energetically more favorable than the ortho-like stabilization at C2.

-

C2 Position: The remaining chlorine at C2 is sterically accessible and electronically activated for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), serving as the "linker" to the rest of the bioactive molecule.

Visualizing the Synthesis Logic

Figure 1: Sequential functionalization strategy exploiting the differential reactivity of C4 and C2 positions on the pyridine ring.

Application Note: Synthesis Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 2-chloro-4-(piperidin-1-yl)pyridine from 2,4-dichloropyridine with >95% regioselectivity.

Reagents:

-

2,4-Dichloropyridine (1.0 eq)

-

Piperidine (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 2,4-dichloropyridine (10 mmol) and

(20 mmol) in MeCN (50 mL). -

Addition: Add piperidine (11 mmol) dropwise at room temperature to control exotherm.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, replaced by the C4-substituted product ( -

Note: If the C2-substituted byproduct is observed (rare), lower the temperature to

and extend reaction time.

-

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Validation Criteria:

-

1H NMR (CDCl3): Look for the diagnostic upfield shift of the C3 proton doublet and the integration of the piperidine protons (multiplets at 1.6 ppm and 3.4 ppm).

-

Yield: Expected range 85–92%.

Protocol B: Library Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalize the C2 position to generate a library of potential fungicides.

Reagents:

-

2-Chloro-4-(piperidin-1-yl)pyridine (Scaffold)

-

Aryl Boronic Acids (Diverse electronic profiles)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

-

Inerting: Purge the reaction vial with Nitrogen or Argon.

-

Loading: Add Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Base, and Catalyst.

-

Solvation: Add degassed solvent mixture.

-

Activation: Heat to

for 12 hours. -

Scavenging: For high-throughput libraries, use silica-supported thiol scavengers to remove Palladium residues.

Physicochemical Optimization (Agrochemical Relevance)

The piperidine ring is not merely a structural placeholder; it is a tool for modulating Lipophilicity (

Data Table: Effect of C4-Substitution on Predicted Properties

| C4-Substituent | Predicted LogP | Solubility (Water) | Application Context |

| Chlorine (Unsubstituted) | 2.1 | Low | Precursor |

| Piperidin-1-yl | 2.8 - 3.2 | Moderate | Systemic Foliar Uptake |

| Morpholin-1-yl | 1.9 | High | Root Uptake (Systemic) |

| Diethylamino | 3.5 | Very Low | Contact Activity (Non-systemic) |

Interpretation: The piperidine derivative sits in the "Goldilocks zone" for foliar systemic activity, making it ideal for post-emergence herbicides.

Pathway Visualization: Agrochemical Discovery Workflow

This diagram illustrates how this scaffold integrates into a standard Design-Make-Test-Analyze (DMTA) cycle for agrochemicals.

Figure 2: The DMTA cycle utilizing the 2-chloro-4-(piperidin-1-yl)pyridine scaffold for rapid library generation.

Safety & Handling

-

Hazard Identification: Halogenated pyridines can be skin irritants and sensitizers. Piperidine is toxic and flammable.

-

PPE: Nitrile gloves, safety goggles, and lab coats are mandatory.

-

Waste Disposal: All chlorinated organic waste must be segregated. Palladium-contaminated waste requires heavy metal disposal protocols.

References

-

Regioselectivity of SNAr on Dichloropyridines

-

Exploring the Reactivity of 2,4-Dichloropyridine in Organic Synthesis. (2026).[1] NBInno.

-

-

Agrochemical Scaffold Utility

-

Piperidine Synthesis & Properties

-

Chemical Data & Safety

Sources

- 1. 2-Chloro-4-(piperidin-1-yl)pyrimidine | C9H12ClN3 | CID 224663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-4(1H)-pyridinone | C5H4ClNO | CID 87010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Derivatization of 2-Chloro-4-(piperidin-1-yl)pyridine for structure-activity relationship (SAR) studies

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The scaffold 2-Chloro-4-(piperidin-1-yl)pyridine (CAS: 1086376-30-8) represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Histamine H2 receptor antagonists (e.g., Lafutidine) and various kinase inhibitors (e.g., ERK/MAPK pathways).[1][2]

For Structure-Activity Relationship (SAR) studies, this molecule offers a distinct "Push-Pull" electronic profile :

-

The "Pull" (Reactivity Handle): The chlorine atom at the C2 position is the primary electrophilic site, activated by the pyridine nitrogen's inductive effect.

-

The "Push" (Deactivation/Solubility): The piperidine moiety at C4 acts as a strong electron-donating group (EDG) via resonance.[1][2] While this enhances solubility and metabolic stability, it significantly deactivates the pyridine ring toward Nucleophilic Aromatic Substitution (

) compared to 2,4-dichloropyridine.[1]

Strategic Implication: Traditional

Reactivity Landscape & Workflow

The following diagram illustrates the divergent synthesis strategy. The C2-Chlorine is the "pivot point" for diversity, while the C4-Piperidine remains the "anchor" for physicochemical properties.[1][2]

Figure 1: Divergent synthesis workflow.[1][2][3] The scaffold undergoes three distinct pathways to generate a chemically diverse library.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Primary Method for extending the carbon skeleton.[1][2]

Rationale: The electron-rich nature of the 4-piperidinyl pyridine makes the oxidative addition of Pd into the C2-Cl bond the rate-determining step.[1][2] We utilize Pd(dppf)Cl₂ , a ferrocenyl ligand system that balances steric bulk with electron density to facilitate this step without requiring highly air-sensitive trialkylphosphines.[1][2]

Materials:

-

Substrate: 2-Chloro-4-(piperidin-1-yl)pyridine (1.0 equiv)[1][2]

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[2][3]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)[2]

-

Base:

(2.0 M aqueous solution, 3.0 equiv)

Step-by-Step Procedure:

-

Setup: In a microwave vial or round-bottom flask, charge the substrate (1.0 mmol, 196 mg), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

-

Inertion: Seal the vessel and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvation: Add degassed 1,4-Dioxane (5 mL) and 2.0 M aq.

(1.5 mL) via syringe.[2] -

Reaction: Heat to 90°C for 4–12 hours. (Monitor by TLC/LC-MS; the starting material spot at

in 50% EtOAc/Hex should disappear). -

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black.[2] Rinse with EtOAc.[2] Wash the filtrate with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Gradient: 0% → 100% EtOAc in Hexanes).

Self-Validation Check: If conversion is <50% after 4 hours, add 2 mol% additional catalyst and increase temp to 100°C. If dehalogenation (reduction) is observed, switch solvent to Toluene/EtOH/Water (4:1:1).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Method for introducing solubility-enhancing amines or H-bond donors.[1][2]

Rationale: Standard Pd ligands often fail with electron-rich chloropyridines.[1][2] We employ XPhos or BrettPhos , which are specifically designed to facilitate the coupling of aryl chlorides with amines by stabilizing the monoligated Pd(0) species.

Materials:

-

Substrate: 2-Chloro-4-(piperidin-1-yl)pyridine (1.0 equiv)[1][2]

-

Amine: Primary or secondary amine (1.2 equiv)[2]

-

Catalyst Source:

(2 mol%)[2] -

Ligand: XPhos (for secondary amines) or BrettPhos (for primary amines) (4 mol%)[2]

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) — Must be stored in a glovebox or desiccator.[1][2]

Step-by-Step Procedure:

-

Pre-complexation: In a vial, mix

and Ligand in the solvent (1 mL) and stir at RT for 5 mins (solution should turn from dark purple to orange/brown). -

Addition: Add the substrate (1.0 mmol), amine (1.2 mmol), and NaOtBu (1.5 mmol) to the reaction vessel.

-

Transfer: Transfer the active catalyst solution to the reaction vessel. Rinse with remaining solvent (total volume ~5 mL).[2]

-

Reaction: Heat to 100°C for 12 hours.

-

Workup: Dilute with water and EtOAc. Critical: The product may be basic; ensure the aqueous layer pH is >10 to prevent protonation and loss of product during extraction.[1]

-

Purification: Reverse-phase HPLC is often required for polar diamines, using a Water/Acetonitrile (+0.1% Formic Acid) gradient.[1][2]

SAR Data Interpretation & Strategy

When analyzing the library generated from these protocols, data should be structured to correlate C2-substitution with biological activity.[1][2]

Table 1: SAR Decision Matrix

| Observation (Biological Data) | Structural Hypothesis | Synthetic Action Plan |

| High Potency, Low Solubility | C2 substituent is too lipophilic (High LogP).[1][2] | Use Protocol B to introduce a morpholine or piperazine at C2 (lowers LogP).[2] |

| Low Potency, High Solubility | C2 substituent lacks hydrophobic contacts. | Use Protocol A to introduce substituted phenyls (e.g., 4-F-Ph, 3-Cl-Ph).[1][2] |

| Metabolic Instability (High Clearance) | C2 substituent is undergoing oxidation.[2] | Introduce electron-withdrawing groups (F, |

| hERG Toxicity | Basic center at C4 (piperidine) is interacting with ion channels.[2] | Advanced: Modify the starting material (replace piperidine with pyran or amide) before C2 derivatization.[2] |

Safety & Handling

-

Pyridine Toxicity: 2-Chloro-4-(piperidin-1-yl)pyridine is a skin irritant and potential sensitizer.[1][2] Handle in a fume hood.

-

Palladium Residues: All biologically tested compounds must be scavenged for heavy metals (using SiliaMetS® or equivalent scavengers) to ensure Pd levels are <10 ppm, as Pd can give false positives in cellular assays.

References

-

Lafutidine Synthesis & Intermediates

-

Suzuki Coupling of Chloropyridines

-

Buchwald-Hartwig Conditions for Pyridines

-

Pyridine Scaffold in Medicinal Chemistry

Sources

- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 2. NLX-204 - Wikipedia [en.wikipedia.org]

- 3. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(piperidin-1-yl)pyridine

Welcome to the technical support center for the synthesis of 2-Chloro-4-(piperidin-1-yl)pyridine. This guide is designed for researchers, chemists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we will delve into the common challenges encountered during its synthesis and provide practical, evidence-based solutions in a question-and-answer format. Our aim is to equip you with the knowledge to troubleshoot and optimize your experimental outcomes.

I. Overview of the Primary Synthetic Route

The most common and direct method for synthesizing 2-Chloro-4-(piperidin-1-yl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,4-dichloropyridine with piperidine. The regioselectivity of this reaction is a critical factor, with the substitution predominantly occurring at the C4 position.

The preference for C4 substitution is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. When the nucleophile (piperidine) attacks the C4 position, the negative charge of the intermediate can be delocalized onto the pyridine nitrogen, which is a more stable arrangement compared to the intermediate formed from an attack at the C2 position[1].

Sources

Preventing dehalogenation as a side reaction with 2-Chloro-4-(piperidin-1-yl)pyridine

Technical Support Center: A Guide to Preventing Dehalogenation with 2-Chloro-4-(piperidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common side reaction of dehalogenation when working with 2-chloro-4-(piperidin-1-yl)pyridine in cross-coupling reactions. As Senior Application Scientists, we offer insights grounded in mechanistic understanding and field-proven experience to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with 2-chloro-4-(piperidin-1-yl)pyridine?

A1: Dehalogenation is an undesired side reaction in cross-coupling chemistry where the chlorine atom on your starting material is replaced by a hydrogen atom. This leads to the formation of 4-(piperidin-1-yl)pyridine as a byproduct, consuming your starting material and reducing the yield of your desired coupled product.[1][2] The presence of the electron-donating piperidinyl group on the pyridine ring can sometimes exacerbate this issue by influencing the electron density of the molecule. N-heterocyclic halides, such as pyridines, are generally more susceptible to dehalogenation.[2]

Q2: How can I confirm that dehalogenation is occurring in my reaction?

A2: You can identify the dehalogenated byproduct using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to your starting material.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 4-(piperidin-1-yl)pyridine.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the crude product, you will observe the appearance of a new proton signal in the aromatic region, corresponding to the proton that has replaced the chlorine atom.[1]

Q3: What is the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions?

A3: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can happen in several ways, including the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[2][3] This Pd-H species can then react with your 2-chloro-4-(piperidin-1-yl)pyridine in a process called reductive elimination to produce the dehalogenated byproduct.[3]

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing significant dehalogenation, consider the following factors and optimization strategies.

Catalyst and Ligand Selection: The First Line of Defense

The choice of the palladium catalyst and, more importantly, the ligand is critical in controlling the delicate balance between the desired cross-coupling and the undesired dehalogenation.

The Problem: A suboptimal catalyst system can favor the formation of Pd-H species or have slow reductive elimination of the desired product, allowing more time for dehalogenation to occur.

The Solution:

-

Bulky, Electron-Rich Ligands: For challenging substrates like 2-chloropyridines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[4] The steric bulk can promote the desired reductive elimination step, while the electron-rich nature facilitates the initial oxidative addition of the C-Cl bond to the palladium center.[4]

-

Avoid "One-Size-Fits-All" Catalysts: While catalysts like Pd(PPh3)4 are common, they are not always the best choice and can sometimes lead to more side reactions.[5] Consider screening a variety of modern catalyst systems.[5]

Comparative Overview of Ligand Systems for 2-Chloropyridine Coupling:

| Ligand Type | Advantages | Disadvantages | Recommended For |

| Bulky Phosphines (e.g., SPhos, XPhos) | Promotes reductive elimination, facilitates oxidative addition. | Can be air-sensitive. | General starting point for difficult couplings. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, highly effective at activating C-Cl bonds, greater catalyst stability. | Can be more expensive. | When phosphine ligands give low conversion or high dehalogenation. |

The Role of the Base: A Balancing Act

The base is necessary to activate the boronic acid in Suzuki couplings and for other steps in different cross-coupling reactions, but an inappropriate choice can accelerate dehalogenation.[6]

The Problem: Strong bases, especially alkoxides, can promote the formation of Pd-H species, leading to increased dehalogenation.[1]

The Solution:

-

Switch to a Weaker Base: Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1] These are often effective for the desired reaction while minimizing the formation of the problematic Pd-H species.

-

Careful Stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently. An excess of a strong base can be detrimental.

Solvent and Temperature: Controlling the Reaction Environment

The reaction solvent and temperature play a significant role in reaction kinetics and the stability of the catalytic species.

The Problem: High temperatures can increase the rate of dehalogenation.[1] Certain solvents, like dioxane and DMF, have been observed to lead to more dehalogenation in some cases compared to others like toluene.[5]

The Solution:

-

Lower the Temperature: If possible, run the reaction at a lower temperature.[1] Even a small decrease can sometimes have a significant impact on the product distribution.

-

Solvent Screening: If dehalogenation is a persistent issue, consider screening alternative solvents. Toluene can be a good starting point for reducing dehalogenation.[5]

-

Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor the side reaction.[1]

Rigorous Experimental Technique: Eliminating Hidden Variables

Trace impurities and atmospheric oxygen can have a surprisingly large impact on the outcome of your reaction.

The Problem: The presence of oxygen can lead to the formation of palladium(II) species that can contribute to side reactions.[3] Trace water can also be a source for the formation of Pd-H.

The Solution:

-

Thorough Degassing: Ensure your reaction mixture is properly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 10-15 minutes or by using several freeze-pump-thaw cycles.[2]

-

Use Anhydrous Solvents: While some water is often necessary for Suzuki couplings, using anhydrous solvents and then adding a controlled amount of water can give you more reproducible results.

-

High-Purity Reagents: Ensure that all your reagents, including the 2-chloro-4-(piperidin-1-yl)pyridine, are of high purity.

Experimental Protocols

Here is a general starting protocol for a Suzuki-Miyaura coupling with 2-chloro-4-(piperidin-1-yl)pyridine designed to minimize dehalogenation.

Materials:

-

2-Chloro-4-(piperidin-1-yl)pyridine (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol%)

-

SPhos (0.022 mmol, 2.2 mol%)

-

K₃PO₄ (2.0 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Schlenk flask or sealed vial

-

Stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or vial under an inert atmosphere, add the 2-chloro-4-(piperidin-1-yl)pyridine, arylboronic acid, and K₃PO₄.

-

Add the Pd₂(dba)₃ and SPhos.

-

Add the toluene and water.

-

Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[2]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.[2]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography.

Visualizing the Problem and Solution

The Dehalogenation Side Reaction

Caption: Competing pathways in the cross-coupling reaction.

Troubleshooting Workflow

Caption: A systematic approach to troubleshooting dehalogenation.

References

- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. (URL: )

- How to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (URL: )

-

Significant dehalogenation in stille coupling : r/Chempros - Reddit. (URL: [Link])

-

Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

-

Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed. (URL: [Link])

-

Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water - PubMed. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines - Benchchem. (URL: )

-

Mechanism of the Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

Sources

Overcoming challenges in the synthesis of substituted 2-Chloro-4-(piperidin-1-yl)pyridine derivatives

Welcome to the technical support center for the synthesis of substituted 2-chloro-4-(piperidin-1-yl)pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in your synthetic workflow, ensuring successful and efficient production of these important chemical scaffolds.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing insights into the underlying causes and offering practical, field-proven solutions.

Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting to synthesize a 2-chloro-4-(piperidin-1-yl)pyridine derivative from 2,4-dichloropyridine and a substituted piperidine via SNAr, but I am observing very low conversion to the desired product. What are the common causes and how can I improve the yield?

Answer:

Low conversion in the SNAr of 2,4-dichloropyridine is a frequent challenge. The reactivity of the pyridine ring is highly dependent on its electronic properties and the reaction conditions. Here’s a breakdown of potential causes and solutions:

-

Insufficient Activation of the Pyridine Ring: The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[1] However, electron-donating groups on the pyridine ring can counteract this effect, reducing reactivity.

-

Steric Hindrance: Bulky substituents on either the piperidine nucleophile or the pyridine substrate can sterically hinder the approach of the nucleophile to the C4 position.

-

Reaction Temperature and Time: SNAr reactions on less reactive substrates often require elevated temperatures to overcome the activation energy barrier. Insufficient heating or short reaction times can lead to incomplete conversion.

-

Base Strength: A suitable base is often required to deprotonate the piperidine, increasing its nucleophilicity, or to scavenge the HCl generated during the reaction. The choice of base is critical; it should be strong enough but not interfere with the substrate or product.

Troubleshooting Workflow:

Workflow for troubleshooting low SNAr yield.

Experimental Protocol for Improved Yield:

-

Reagent Preparation: Ensure 2,4-dichloropyridine and the substituted piperidine are pure and dry. Use an anhydrous, polar aprotic solvent like DMF or DMSO.

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve 2,4-dichloropyridine (1.0 eq) in the chosen solvent. Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).[2]

-

Nucleophile Addition: Add the substituted piperidine (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heating and Monitoring: Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS. If the reaction is sluggish, the temperature can be cautiously increased.

-

Work-up: Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

Issue 2: Lack of Regioselectivity with Dichloropyridines

Question: I am getting a mixture of 2-substituted and 4-substituted products when reacting my piperidine with 2,4-dichloropyridine. How can I improve the selectivity for the C4 position?

Answer:

Achieving high regioselectivity in the substitution of dichloropyridines is a common challenge. While the C4 position is generally more activated towards nucleophilic attack than the C2 position in many pyridine systems, this can be influenced by several factors.[1][3]

-

Electronic Effects: The relative reactivity of the C2 and C4 positions is governed by the stability of the respective Meisenheimer intermediates. The pyridine nitrogen provides better stabilization for the negative charge at these positions compared to C3.[1]

-

Steric Effects: The C2 position is sterically more hindered due to its proximity to the ring nitrogen. This often favors substitution at the C4 position. However, bulky substituents at C3 or C5 can alter this preference.

-

Reaction Conditions: The choice of solvent and catalyst (in the case of catalyzed reactions) can significantly influence the regiochemical outcome.

Strategies for Enhancing C4 Selectivity:

-

Leverage Steric Hindrance: Using a piperidine with moderate steric bulk can favor attack at the less hindered C4 position.

-

Solvent Choice: Non-polar, aprotic solvents can sometimes enhance selectivity by minimizing solvation of the transition states, making steric factors more dominant.[4]

-

Catalyst Control (for Cross-Coupling): In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand is crucial for directing the regioselectivity. Some ligands can favor oxidative addition at the C2 position, while others may favor C4.[5] While this is a different reaction type, it highlights the principle of external control over selectivity.

Issue 3: Difficult Purification and Product Isolation

Question: My reaction seems to have worked, but I am struggling to purify the final 2-chloro-4-(piperidin-1-yl)pyridine derivative. I have issues with residual starting materials and byproducts.

Answer:

Purification of pyridine derivatives can be challenging due to their basicity and polarity.

-

Residual Pyridine (as solvent): If pyridine is used as a solvent, its high boiling point makes it difficult to remove completely by simple evaporation.

-

Separation from Starting Materials: Unreacted dichloropyridine and piperidine can contaminate the product.

-

Solution: An acid-base extraction is highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product and unreacted piperidine will move to the aqueous layer as their hydrochloride salts, while the less basic 2,4-dichloropyridine remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free base of the product and piperidine, followed by back-extraction into an organic solvent.[7]

-

-

Chromatography Challenges: Pyridine derivatives can exhibit peak tailing on silica gel chromatography due to interactions with acidic silanol groups.[8]

-

Solution: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent system. This will neutralize the active sites on the silica gel and improve peak shape. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.[8]

-

Purification Workflow:

Acid-base extraction and chromatography workflow.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of 2-chloro-4-(piperidin-1-yl)pyridine from 2,4-dichloropyridine?

A1: The primary mechanism is a nucleophilic aromatic substitution (SNAr). It proceeds via a two-step addition-elimination pathway. First, the nitrogen of the piperidine acts as a nucleophile and attacks the electron-deficient C4 carbon of the pyridine ring. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex, where the aromaticity is temporarily broken. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate. In the second step, the chloride leaving group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.[1][9]

Q2: Can I use Buchwald-Hartwig amination for this synthesis? What are the key considerations?

A2: Yes, the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction is a powerful alternative, especially for less reactive aryl chlorides or when SNAr fails.[10]

-

Key Considerations:

-

Catalyst System: This reaction requires a palladium catalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst) and a suitable phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary to facilitate the challenging oxidative addition of the C-Cl bond.[10][11]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[10][11]

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so the reaction must be performed under a strictly inert atmosphere (argon or nitrogen).[10][11]

-

Side Reactions: A common side reaction is hydrodehalogenation, where the chlorine is replaced by a hydrogen atom. This can be minimized by using scrupulously dry reagents and solvents.[10]

-

Q3: How do substituents on the piperidine ring affect the reaction rate?

A3: Substituents on the piperidine ring can have both electronic and steric effects.

-

Electronic Effects: Electron-donating groups (EDGs) on the piperidine ring increase the nucleophilicity of the nitrogen atom, which can accelerate the rate of an SNAr reaction. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and slow the reaction down.

-

Steric Effects: Bulky substituents near the nitrogen atom can hinder its approach to the pyridine ring, slowing down the reaction. This effect is more pronounced for substitution at the more sterically crowded C2 position.

Q4: What are the best analytical techniques to monitor the reaction progress?

A4: The choice of technique depends on the specific properties of your reactants and products.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting materials and the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent quantitative technique for volatile and thermally stable compounds. It allows you to monitor the disappearance of starting materials and the appearance of the product over time.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the preferred method. It provides both separation and mass information, which is useful for identifying the product and any major byproducts.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of 2-chloro-4-(piperidin-1-yl)pyridine derivatives based on literature precedents.

| Starting Material | Nucleophile | Method | Conditions | Yield (%) | Reference |

| 2,4-Dichloropyridine | Piperidine | SNAr | K₂CO₃, DMF, 80°C | ~92% | [12] |

| 2-(Chloro(4-chlorophenyl)methyl)pyridine | Piperidine | SNAr | K₂CO₃, DMF, RT, 12-24h | Not specified | [2] |

| Aryl Bromide | Secondary Amine | Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 150°C (Microwave) | 83-94% | [13] |

| 2,4-Dichloropyridine | Anilines | Buchwald-Hartwig | Xantphos-based catalyst, 100°C | High selectivity for C2 | [5] |

References

- BenchChem. (2025). Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine. BenchChem Technical Support.

- X-MOL. (n.d.). What are the Applications and Synthesis Methods of 4-Amino-2-Chloropyridine? - FAQ.

- ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis.

- Guidechem. (n.d.). 4-Amino-2-chloropyridine 14432-12-3 wiki.

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- BenchChem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. BenchChem Technical Support.

- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.

- ChemicalBook. (2023). 4-Amino-2-chloropyridine: properties, applications and safety.

- BenchChem. (n.d.).

- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.

- BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem Technical Support.

- University of Nottingham. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Amino-2-chloropyridine: A Vital Component in Specialty Chemical Synthesis.

- PharmaBlock. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- ResearchGate. (n.d.). Scheme 1.

- Google Patents. (n.d.).

- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

- ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- University of Rochester. (n.d.). Remove Sticky Reagents.

- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.

- National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.

- BenchChem. (2025). The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers.

- National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.

- ResearchGate. (2014).

- Stack Exchange. (2018).

- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.

- National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

- Sciencemadness Discussion Board. (2010). removal of pyridine.

- ChemSynthesis. (2025). 2-chloro-6-piperidin-1-ylpyrimidin-4-amine.

- BenchChem. (n.d.). Reactivity Face-Off: 2,6-Difluoropyridine vs.

- ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.

- Royal Society of Chemistry. (n.d.).

- MDPI. (n.d.).

- Wikipedia. (n.d.).

- Google Patents. (n.d.).

- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.

- Royal Society of Chemistry. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.

- Semantic Scholar. (2011).

- Chemistry LibreTexts. (2025). 16.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- ACS Publications. (2026). Solvent-Free α-Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr) Ph2 Pd(cin)Cl.

- Wiley Analytical Science. (2019).

- PubChem. (n.d.). 2-Chloro-4-(piperidin-1-yl)pyrimidine.

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity comparison of 2-Chloro-4-(piperidin-1-yl)pyridine with bromo and iodo analogs

Executive Summary

2-Chloro-4-(piperidin-1-yl)pyridine represents a distinct class of "deactivated" heterocyclic electrophiles. Unlike simple 2-chloropyridine, the presence of the electron-rich piperidine ring at the 4-position exerts a strong mesomeric (+M) effect, significantly increasing electron density on the pyridine ring.

This electronic modification creates a dichotomy in reactivity:

-

Nucleophilic Aromatic Substitution (